molecular formula C18H15Cl3O B137578 6-Cyclohexyl-1,3,8-trichlorodibenzofuran CAS No. 125652-15-5

6-Cyclohexyl-1,3,8-trichlorodibenzofuran

Cat. No.: B137578
CAS No.: 125652-15-5
M. Wt: 353.7 g/mol
InChI Key: FGPQOHFXRNGRPW-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,3,8-trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their harmful health and environmental effects. This compound is not deliberately produced by industry but is often found as an unwanted impurity in certain products and processes utilizing chlorinated compounds .

Preparation Methods

The preparation of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran typically involves the chlorination of dibenzofuran in the presence of a cyclohexyl groupIndustrial production methods are also limited due to its classification as a pollutant and toxin .

Chemical Reactions Analysis

6-Cyclohexyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more toxic compounds.

    Reduction: This reaction can potentially detoxify the compound.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Cyclohexyl-1,3,8-trichlorodibenzofuran is primarily used in scientific research to study the effects of chlorinated dibenzofurans on health and the environment. It serves as a model compound to understand the toxicity, environmental persistence, and biological interactions of chlorinated dibenzofurans. Research applications include:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This interaction leads to the activation of various genes involved in xenobiotic metabolism, resulting in the production of enzymes that metabolize and detoxify the compound. The molecular targets and pathways involved include the cytochrome P450 enzyme system .

Comparison with Similar Compounds

6-Cyclohexyl-1,3,8-trichlorodibenzofuran is unique due to its specific substitution pattern and the presence of a cyclohexyl group. Similar compounds include other chlorinated dibenzofurans, such as:

    2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

    1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another highly toxic congener with multiple chlorine substitutions.

The uniqueness of this compound lies in its specific chlorine and cyclohexyl substitutions, which influence its chemical reactivity and biological interactions .

Properties

IUPAC Name

1,3,8-trichloro-6-cyclohexyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3O/c19-11-6-13(10-4-2-1-3-5-10)18-14(7-11)17-15(21)8-12(20)9-16(17)22-18/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPQOHFXRNGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC3=C2OC4=C3C(=CC(=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154832
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125652-15-5
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125652155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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